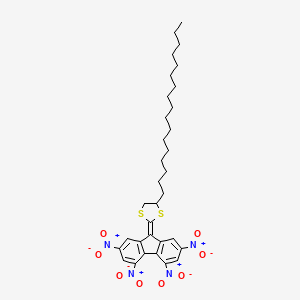![molecular formula C23H23O6P B14264986 Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate CAS No. 161179-36-8](/img/structure/B14264986.png)
Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are widely used in various industries, including perfumery and flavoring . This particular compound features a benzyl group attached to a butanoate ester, with a diphenoxyphosphoryl group providing additional functional complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate typically involves the esterification of butanoic acid with benzyl alcohol in the presence of a catalyst. The reaction can be facilitated by using acid chlorides or anhydrides as intermediates . Common catalysts include sulfuric acid or p-toluenesulfonic acid, which help in the removal of water to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the ester bond can be cleaved to yield butanoic acid and benzyl alcohol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Hydrolysis: Butanoic acid and benzyl alcohol.
Reduction: Benzyl alcohol and butanol.
Oxidation: Benzyl carboxylic acid and butanoic acid.
Scientific Research Applications
Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
Mechanism of Action
The mechanism of action of Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The diphenoxyphosphoryl group can interact with active sites of enzymes, potentially inhibiting or modifying their activity . The ester bond can be hydrolyzed in biological systems, releasing active metabolites that exert various effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl butanoate: Another ester with a simpler structure, commonly used in flavoring and fragrances.
Methyl benzoate: An ester with a benzyl group, used in perfumery and as a solvent.
Phenyl acetate: An ester with a phenyl group, used in the synthesis of various organic compounds.
Uniqueness
Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate is unique due to its diphenoxyphosphoryl group, which provides additional functional properties and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
161179-36-8 |
|---|---|
Molecular Formula |
C23H23O6P |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
benzyl 3-diphenoxyphosphoryloxybutanoate |
InChI |
InChI=1S/C23H23O6P/c1-19(17-23(24)26-18-20-11-5-2-6-12-20)27-30(25,28-21-13-7-3-8-14-21)29-22-15-9-4-10-16-22/h2-16,19H,17-18H2,1H3 |
InChI Key |
PZJPMPAVOWAAIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OCC1=CC=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


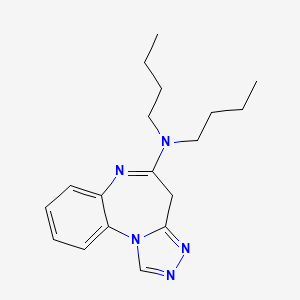
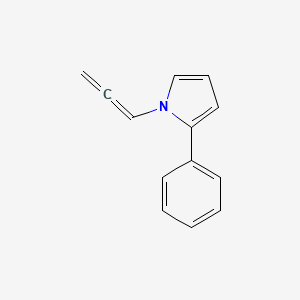

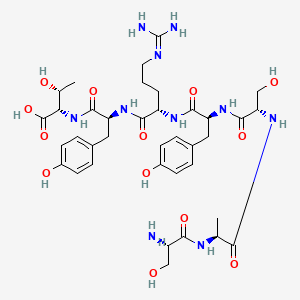
![6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol](/img/structure/B14264956.png)
![2-{2-[(1,3,2-Dioxaborolan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14264957.png)
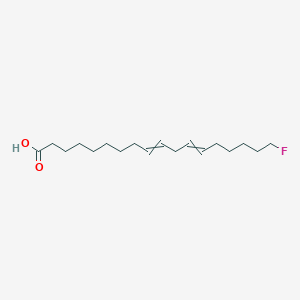
![Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]-](/img/structure/B14264967.png)
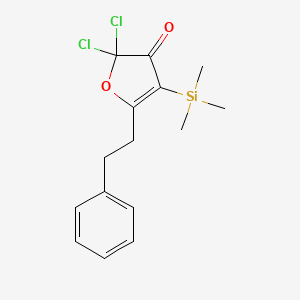
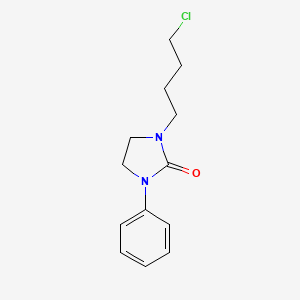

![3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14264987.png)
![4,4'-Sulfanediylbis[N-(4-chlorophenyl)benzamide]](/img/structure/B14264997.png)
